2-(tert-Butyl)-5-(trifluoromethyl)indoline
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Overview
Description
2-(tert-Butyl)-5-(trifluoromethyl)indoline is an organic compound that belongs to the indoline family. Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring. The presence of the tert-butyl and trifluoromethyl groups in this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of indoline derivatives using trifluoromethylating agents under radical conditions
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-5-(trifluoromethyl)indoline may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-(trifluoromethyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce various functional groups onto the indoline scaffold.
Scientific Research Applications
2-(tert-Butyl)-5-(trifluoromethyl)indoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These properties enable the compound to effectively interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-5-methylindoline: Similar structure but lacks the trifluoromethyl group.
2-(tert-Butyl)-5-chloroindoline: Contains a chlorine atom instead of the trifluoromethyl group.
2-(tert-Butyl)-5-fluoroindoline: Contains a fluorine atom instead of the trifluoromethyl group.
Uniqueness
2-(tert-Butyl)-5-(trifluoromethyl)indoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C13H16F3N |
---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
2-tert-butyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H16F3N/c1-12(2,3)11-7-8-6-9(13(14,15)16)4-5-10(8)17-11/h4-6,11,17H,7H2,1-3H3 |
InChI Key |
AGDXFBMWHMNMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2=C(N1)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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